Cas no 1401564-76-8 (tert-butyl N-[4-(benzyloxy)butyl]carbamate)
tert-butyl N-[4-(benzyloxy)butyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- 1401564-76-8
- EN300-5077560
- tert-butyl N-[4-(benzyloxy)butyl]carbamate
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- Inchi: 1S/C16H25NO3/c1-16(2,3)20-15(18)17-11-7-8-12-19-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3,(H,17,18)
- InChI Key: GZTQXQQMEDPTSI-UHFFFAOYSA-N
- SMILES: O(C(NCCCCOCC1C=CC=CC=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 279.18344366g/mol
- Monoisotopic Mass: 279.18344366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 9
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 47.6Ų
tert-butyl N-[4-(benzyloxy)butyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5077560-0.05g |
tert-butyl N-[4-(benzyloxy)butyl]carbamate |
1401564-76-8 | 95.0% | 0.05g |
$468.0 | 2025-03-15 | |
| Enamine | EN300-5077560-0.1g |
tert-butyl N-[4-(benzyloxy)butyl]carbamate |
1401564-76-8 | 95.0% | 0.1g |
$490.0 | 2025-03-15 | |
| Enamine | EN300-5077560-0.25g |
tert-butyl N-[4-(benzyloxy)butyl]carbamate |
1401564-76-8 | 95.0% | 0.25g |
$513.0 | 2025-03-15 | |
| Enamine | EN300-5077560-0.5g |
tert-butyl N-[4-(benzyloxy)butyl]carbamate |
1401564-76-8 | 95.0% | 0.5g |
$535.0 | 2025-03-15 | |
| Enamine | EN300-5077560-1.0g |
tert-butyl N-[4-(benzyloxy)butyl]carbamate |
1401564-76-8 | 95.0% | 1.0g |
$557.0 | 2025-03-15 | |
| Enamine | EN300-5077560-2.5g |
tert-butyl N-[4-(benzyloxy)butyl]carbamate |
1401564-76-8 | 95.0% | 2.5g |
$1089.0 | 2025-03-15 | |
| Enamine | EN300-5077560-5.0g |
tert-butyl N-[4-(benzyloxy)butyl]carbamate |
1401564-76-8 | 95.0% | 5.0g |
$1614.0 | 2025-03-15 | |
| Enamine | EN300-5077560-10.0g |
tert-butyl N-[4-(benzyloxy)butyl]carbamate |
1401564-76-8 | 95.0% | 10.0g |
$2393.0 | 2025-03-15 |
tert-butyl N-[4-(benzyloxy)butyl]carbamate Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on tert-butyl N-[4-(benzyloxy)butyl]carbamate
Recent Advances in the Study of tert-butyl N-[4-(benzyloxy)butyl]carbamate (CAS: 1401564-76-8)
The compound tert-butyl N-[4-(benzyloxy)butyl]carbamate (CAS: 1401564-76-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its carbamate functional group and benzyloxybutyl side chain, serves as a versatile intermediate in the synthesis of bioactive compounds. Recent studies have explored its potential applications in drug development, particularly in the design of protease inhibitors and modulators of cellular signaling pathways. The unique structural features of this compound make it a valuable scaffold for medicinal chemistry.
One of the key areas of investigation has been the role of tert-butyl N-[4-(benzyloxy)butyl]carbamate in the synthesis of novel antiviral agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of inhibitors targeting viral proteases. The study highlighted the compound's ability to enhance the binding affinity of these inhibitors, thereby improving their therapeutic potential. Additionally, the benzyloxybutyl moiety was found to contribute to improved pharmacokinetic properties, such as increased solubility and bioavailability.
Another significant advancement involves the use of this compound in cancer research. Researchers have utilized tert-butyl N-[4-(benzyloxy)butyl]carbamate to synthesize derivatives that exhibit potent activity against specific oncogenic targets. For instance, a recent preprint on bioRxiv reported the successful development of a series of derivatives that selectively inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade in many cancers. The study emphasized the compound's role in optimizing the drug-like properties of these derivatives, including their metabolic stability and cell permeability.
In addition to its applications in drug discovery, tert-butyl N-[4-(benzyloxy)butyl]carbamate has also been investigated for its utility in chemical biology tools. A 2024 publication in ACS Chemical Biology described its incorporation into activity-based probes for studying enzyme function. These probes enabled the real-time monitoring of enzyme activity in live cells, providing valuable insights into disease mechanisms. The study underscored the compound's compatibility with click chemistry, which facilitated the efficient labeling and detection of target enzymes.
Despite these promising developments, challenges remain in the large-scale synthesis and optimization of tert-butyl N-[4-(benzyloxy)butyl]carbamate-based compounds. Recent efforts have focused on improving synthetic routes to enhance yield and purity. For example, a 2023 patent application disclosed a novel catalytic method for the efficient production of this compound, reducing the reliance on hazardous reagents. Such advancements are expected to accelerate its adoption in industrial-scale pharmaceutical manufacturing.
In conclusion, tert-butyl N-[4-(benzyloxy)butyl]carbamate (CAS: 1401564-76-8) represents a promising scaffold in chemical biology and drug discovery. Its versatility, combined with recent methodological improvements, positions it as a valuable tool for researchers. Future studies are likely to explore its applications in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, further expanding its impact on the pharmaceutical industry.
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